molecular formula C13H10Br2O B173789 1-(Benzyloxy)-3,5-dibromobenzene CAS No. 128924-01-6

1-(Benzyloxy)-3,5-dibromobenzene

Cat. No. B173789
Key on ui cas rn: 128924-01-6
M. Wt: 342.02 g/mol
InChI Key: CROMNVSVLZKBEF-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

Sodium hydride (9.9 g, 0.414 mol, 95% dry) was added in portions to a stirred solution of benzyl alcohol (41.0 g, 0.394 mol) in THF (1.0 L) at room temperature under a nitrogen atmosphere and stirred for 1 h. To this solution was added dropwise 1,3-dibromo-5-fluorobenzene (100.0 g, 0.394 mol). After stirring overnight, the mixture was partitioned with H2O (600 mL) and EtOAc (4×600 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo. Flash chromatography on silica gel eluting with hexanes afforded the sub-title compound (101.3 g, 75%) as a yellow oil.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:11][C:12]1[CH:17]=[C:16](F)[CH:15]=[C:14]([Br:19])[CH:13]=1>C1COCC1>[Br:11][C:12]1[CH:17]=[C:16]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:15]=[C:14]([Br:19])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned with H2O (600 mL) and EtOAc (4×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 101.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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